![molecular formula C14H16N2 B1299867 (3-Methyl-benzyl)-pyridin-3-ylmethyl-amine CAS No. 510723-59-8](/img/structure/B1299867.png)
(3-Methyl-benzyl)-pyridin-3-ylmethyl-amine
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Overview
Description
“(3-Methyl-benzyl)-pyridin-3-ylmethyl-amine” is a complex organic compound. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms, and a benzyl group, which is a phenyl ring attached to a CH2 group . The 3-methyl-benzyl indicates that a methyl group (CH3) is attached to the third carbon of the benzyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a pyridine derivative with a 3-methyl-benzyl derivative. One possible method could be a Friedel-Crafts alkylation, which is a type of electrophilic aromatic substitution reaction where a carbocation is attacked by a pi bond from an aromatic ring .Molecular Structure Analysis
The molecular structure of this compound would consist of a pyridine ring attached to a benzyl group with a methyl group at the third carbon of the benzyl group. The exact 3D structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The chemical reactions of this compound would depend on the specific functional groups present. The pyridine ring is a common reactant in many organic reactions, including electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the pyridine ring could potentially make the compound more polar and increase its boiling point .Scientific Research Applications
Catalyst Development and Application
- Palladacycles with chelate rings designed from bi- and tridentate ligands featuring an indole core, including compounds similar to "(3-Methyl-benzyl)-pyridin-3-ylmethyl-amine," have been developed. These complexes have shown efficiency as catalysts for Suzuki–Miyaura coupling and allylation of aldehydes, suggesting their potential in facilitating chemical synthesis processes (Singh et al., 2017).
Coordination Chemistry and Polymer Formation
- Research on silver(I) coordination polymers utilizing dicompartmental N,N-donor ligands related to "(3-Methyl-benzyl)-pyridin-3-ylmethyl-amine" demonstrated the influence of anions on network structure. These studies underline the significance of ligand design in developing materials with desired properties (Chakraborty et al., 2013).
Functional Models for Enzymatic Processes
- Diiron(III) complexes of tridentate 3N ligands have been studied as functional models for methane monooxygenases, highlighting the role of capping ligands in alkane hydroxylation. This research contributes to understanding enzymatic processes and designing mimetic catalysts for industrial applications (Sankaralingam & Palaniandavar, 2014).
Photophysical Properties and Sensing
- Studies on Zinpyr family sensors, incorporating structures similar to "(3-Methyl-benzyl)-pyridin-3-ylmethyl-amine," have explored their application in biological imaging. These compounds exhibit midrange affinity for Zn(II) and show potential in cellular zinc detection, demonstrating their utility in bioimaging and metal ion sensing (Nolan et al., 2006).
Molecular Structure and Hydrogen Bonding
- An investigation into the molecular structure of a compound featuring a "bis(pyridin-2-ylmethyl)amine" moiety revealed insights into propeller arrangements and intramolecular hydrogen bonding, underscoring the importance of structural analysis in understanding molecular interactions (Wang et al., 2012).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit enzymes like cdk2 .
Mode of Action
For instance, similar compounds have been found to inhibit CDK2, a key regulator of cell cycle progression .
Biochemical Pathways
Given the potential inhibition of enzymes like cdk2, it’s plausible that the compound could affect cell cycle regulation pathways .
Pharmacokinetics
Similar compounds have been studied using high-performance liquid chromatography-tandem mass spectrometric methods . These studies can provide insights into the compound’s bioavailability and pharmacokinetic profile.
Result of Action
Similar compounds have been found to inhibit the growth of certain cell lines, suggesting potential cytotoxic activities .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(3-methylphenyl)methyl]-1-pyridin-3-ylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-12-4-2-5-13(8-12)9-16-11-14-6-3-7-15-10-14/h2-8,10,16H,9,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSSMWYIHERFESM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNCC2=CN=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501229428 |
Source
|
Record name | 3-Pyridinemethanamine, N-[(3-methylphenyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501229428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
510723-59-8 |
Source
|
Record name | 3-Pyridinemethanamine, N-[(3-methylphenyl)methyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=510723-59-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pyridinemethanamine, N-[(3-methylphenyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501229428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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